1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Description
1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H14N4O5S2 and its molecular weight is 394.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
It is known that similar compounds interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been found to have efficient oral bioavailability , which could potentially be the case for this compound as well.
Result of Action
Similar compounds have been found to have diverse biological activities , which could potentially be the case for this compound as well.
Action Environment
It is known that the dimroth rearrangement, a process that could potentially be involved in the action of this compound, is influenced by factors such as ph, heat, light, and the presence of electron-withdrawing groups .
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S2/c1-18-13(21)10-7-11(25-14(10)19(2)15(18)22)12(20)17-8-4-3-5-9(6-8)26(16,23)24/h3-7H,1-2H3,(H,17,20)(H2,16,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQPEXXZJBRTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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